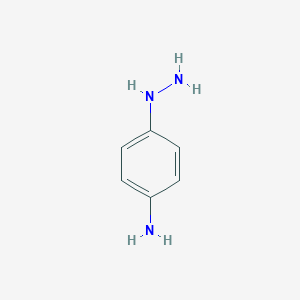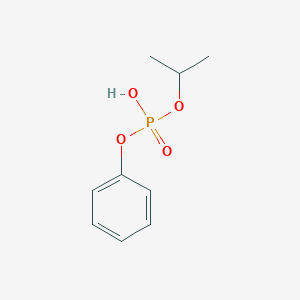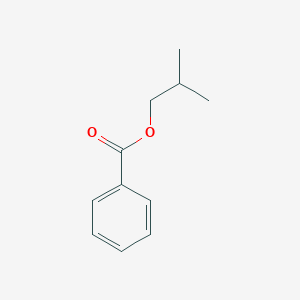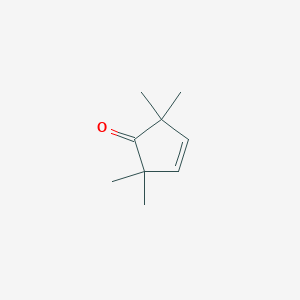
3-Cyclopenten-1-one, 2,2,5,5-tetramethyl-
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Polymerization and Material Science
The compound 3-Cyclopenten-1-one, 2,2,5,5-tetramethyl-, shows potential applications in polymerization and material science. A study by Kelly, Taylor, and Collins (1994) discusses the hydro-oligomerization or polymerization of cyclopentene, leading to the production of poly(cis-1,3-cyclopentane), a material with isotactic incorporation of monomer units. This research suggests applications in developing new polymer materials with specific structural properties (Kelly, Taylor, & Collins, 1994).
Organic Synthesis and Catalysis
Goj and Widenhoefer (2001) explored the cycloisomerization of dimethyl diallylmalonate catalyzed by a cationic palladium phenanthroline complex. This study reveals the potential of 3-Cyclopenten-1-one, 2,2,5,5-tetramethyl- in catalyzing specific organic transformations, which could be valuable in synthetic organic chemistry (Goj & Widenhoefer, 2001).
Kinetics and Mechanistic Studies
Bladek and Sorensen (1972) conducted a study on the kinetics of methyl-substituted pentadienyl cations, leading to cyclopentenyl cation products. Their findings provide insight into the reaction mechanisms and kinetics involving 3-Cyclopenten-1-one, 2,2,5,5-tetramethyl-, which is crucial for understanding its reactivity and potential applications in chemical synthesis (Bladek & Sorensen, 1972).
Chemical Transformations
Bell et al. (1977) reported on the unusual transformations of cyclopenta[c] pyrroles, including the transformation of cyclopenta[c]pyrrole-4-carbonitrile to various other compounds. This highlights the chemical versatility and potential applications of 3-Cyclopenten-1-one, 2,2,5,5-tetramethyl- in producing a range of different chemical structures (Bell et al., 1977).
Spin-Labelling of Biomolecules
Hankovszky, Hideg, and Jerkovich (1989) described the synthesis of 3-substituted 2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxyl radicals. These compounds are useful for spin-labelling biomolecules, indicating the application of 3-Cyclopenten-1-one, 2,2,5,5-tetramethyl- in biochemical and medical research (Hankovszky, Hideg, & Jerkovich, 1989).
Propiedades
IUPAC Name |
2,2,5,5-tetramethylcyclopent-3-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-8(2)5-6-9(3,4)7(8)10/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEABPQEKJPPGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(C1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340546 | |
| Record name | 3-Cyclopenten-1-one, 2,2,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethylcyclopent-3-en-1-one | |
CAS RN |
81396-36-3 | |
| Record name | 3-Cyclopenten-1-one, 2,2,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



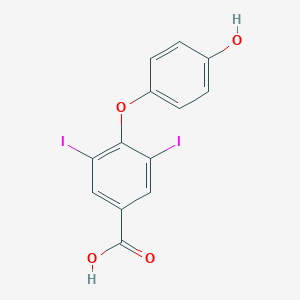
![Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B106475.png)
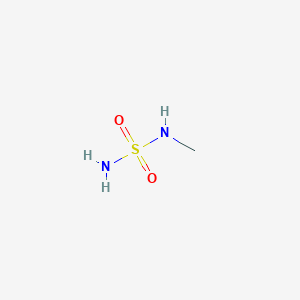


![Hydrazine, [4-(difluoromethoxy)phenyl]-](/img/structure/B106488.png)
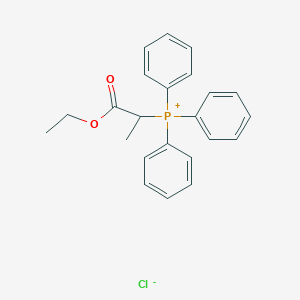
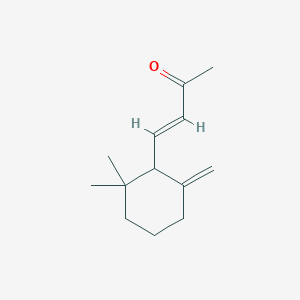
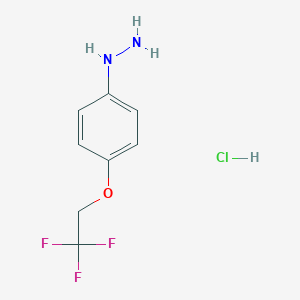
![(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106495.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B106496.png)
